molecular formula C12H16ClNO3 B12492755 N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine

N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine

Cat. No.: B12492755
M. Wt: 257.71 g/mol
InChI Key: KUCZKDZIZIPTDV-UHFFFAOYSA-N
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Description

{[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, an isopropoxy group, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-isopropoxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-chloro-4-isopropoxybenzaldehyde reacts with the amino group of glycine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, {[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Water radical cations or traditional oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: N-oxides or quaternary ammonium compounds.

    Reduction: Dechlorinated derivatives.

    Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Scientific Research Applications

{[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving amino acids.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of {[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and isopropoxy groups may enhance its binding affinity and specificity. The amino acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid is unique due to the combination of its chloro, isopropoxy, and amino acetic acid functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

2-[(3-chloro-4-propan-2-yloxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C12H16ClNO3/c1-8(2)17-11-4-3-9(5-10(11)13)6-14-7-12(15)16/h3-5,8,14H,6-7H2,1-2H3,(H,15,16)

InChI Key

KUCZKDZIZIPTDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNCC(=O)O)Cl

Origin of Product

United States

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